3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to a dihydrophthalazine ring, which is further functionalized with a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a phenyl precursor, followed by cyclization and functional group transformations to introduce the dihydrophthalazine and carboxylic acid functionalities. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the dihydrophthalazine ring can participate in various biochemical pathways. The carboxylic acid group may enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its liquid crystalline properties and applications in polymer science.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits biological activities and potential pharmacological applications.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C15H9BrN2O3 |
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Molecular Weight |
345.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) |
InChI Key |
MEBRSKFIQOWMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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